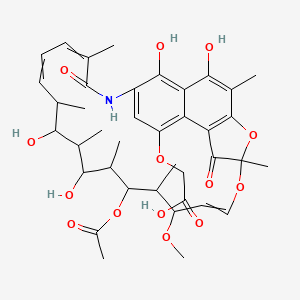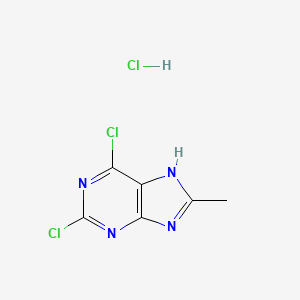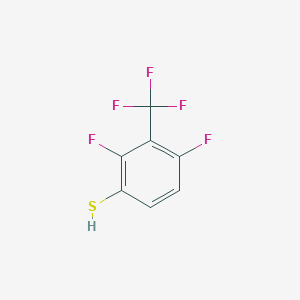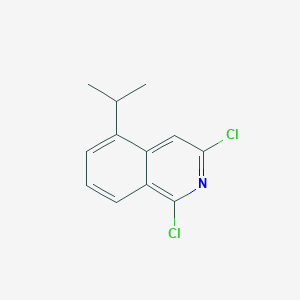
1,3-Dichloro-5-isopropyl-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-isopropyl-isoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position on the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-isopropyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Bischler-Napieralski reaction , where β-phenylethylamine derivatives undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal-catalyzed reactions . For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents, can be employed to introduce various substituents onto the isoquinoline ring . This method is favored for its mild reaction conditions and high functional group tolerance.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-isopropyl-isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 3 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: Isoquinoline derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives, which have significant biological activity.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to introduce aryl groups onto the isoquinoline ring.
Phosphorus Oxychloride (POCl3): Used in the Bischler-Napieralski reaction for cyclization.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aryl-Substituted Isoquinolines: Formed through Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Tetrahydroisoquinolines: Formed through reduction reactions.
科学的研究の応用
1,3-Dichloro-5-isopropyl-isoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 1,3-Dichloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
類似化合物との比較
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the ring.
1,3-Dichloroisoquinoline: Similar to 1,3-Dichloro-5-isopropyl-isoquinoline but lacks the isopropyl group.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the isoquinoline ring. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H11Cl2N |
|---|---|
分子量 |
240.12 g/mol |
IUPAC名 |
1,3-dichloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3 |
InChIキー |
DDMKPCXIWOABSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
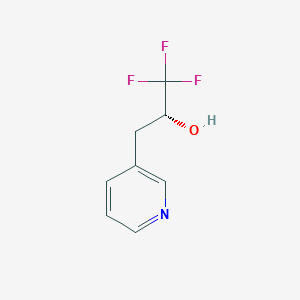
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
